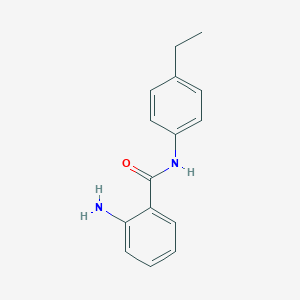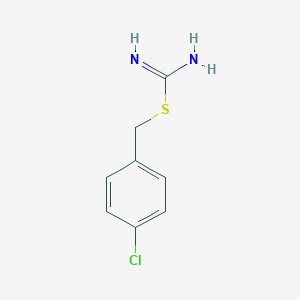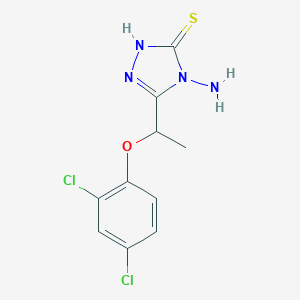
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione, also known as DACT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of the triazole family of compounds and has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antifungal, antiviral, and anticancer properties. 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been studied as a potential antifungal agent against Candida albicans and Aspergillus fumigatus. It has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been studied for its potential anticancer properties against various cancer cell lines.
Mecanismo De Acción
The mechanism of action of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of key cellular components. 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the biosynthesis of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione in lab experiments is its high potency and specificity. It has been shown to exhibit activity at low concentrations, making it an attractive candidate for drug development. However, 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has also been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione. One potential area of research is the development of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione-based drugs for the treatment of fungal and viral infections. Another area of research is the development of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione-based drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione and its potential use in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acrylate, followed by a cyclization reaction with thiosemicarbazide. The resulting product is then treated with sodium hydroxide to yield the final product, 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione. The synthesis method has been optimized to yield high purity and high yield of the final product.
Propiedades
Número CAS |
115398-70-4 |
|---|---|
Nombre del producto |
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione |
Fórmula molecular |
C10H10Cl2N4OS |
Peso molecular |
305.18 g/mol |
Nombre IUPAC |
4-amino-3-[1-(2,4-dichlorophenoxy)ethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H10Cl2N4OS/c1-5(9-14-15-10(18)16(9)13)17-8-3-2-6(11)4-7(8)12/h2-5H,13H2,1H3,(H,15,18) |
Clave InChI |
ZVLXVPQNFCLEFV-UHFFFAOYSA-N |
SMILES |
CC(C1=NNC(=S)N1N)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC(C1=NNC(=S)N1N)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



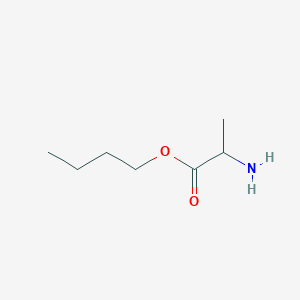
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)
![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)
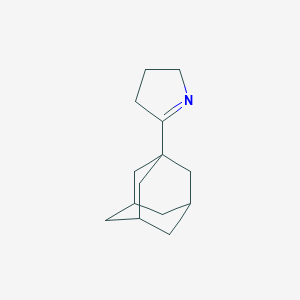

![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)
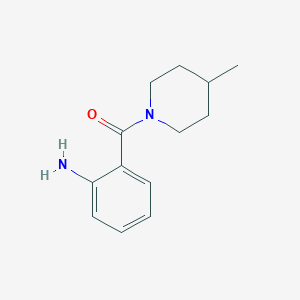
![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)
![Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B183700.png)
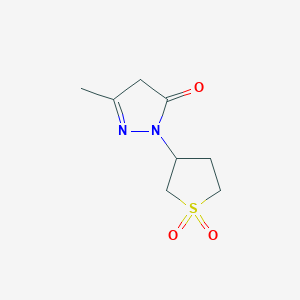
![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)
